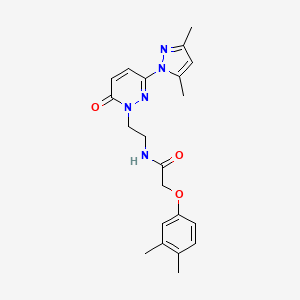
2-(3-Butoxyphenyl)quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Butoxyphenyl)quinoline-4-carbohydrazide is a biochemical compound with the molecular formula C20H21N3O2 and a molecular weight of 335.40 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of 2-(3-Butoxyphenyl)quinoline-4-carbohydrazide consists of a quinoline core with a carbohydrazide group at the 4-position and a butoxyphenyl group at the 2-position .Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives for Antimicrobial Activity
Quinoline-2-carbohydrazide derivatives have been synthesized and tested for their antimicrobial activities. For example, quinoline thiosemicarbazides were synthesized and evaluated for antimicrobial activity, indicating potential as therapeutic agents against microbial infections (Keshk et al., 2008). Similarly, quinoline derivatives containing an azole nucleus were prepared from quinaldic acid, converted to various derivatives, and exhibited good to moderate activity against a variety of microorganisms (Özyanik et al., 2012).
Development of Antimicrobial Agents
Another study involved microwave-assisted synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, which were screened for antimicrobial properties. This approach highlighted the efficiency of microwave irradiation in synthesizing quinoline derivatives with enhanced antimicrobial properties (Bello et al., 2017).
Exploration of Biological Evaluation
Quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol rings have been synthesized and biologically evaluated, showing a wide spectrum of biodynamic activities. Such compounds have been suggested as potent therapeutic agents based on their in vitro antimicrobial assay results (Vaghasiya et al., 2014).
Antitubercular Activity
Additionally, novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives were synthesized and demonstrated significant antibacterial and antitubercular activity, suggesting potential use in combating tuberculosis (Bodke et al., 2017).
Anticancer and Antifungal Agents
Further research into 8-hydroxyquinolone substituted 1,3,4-oxadiazole compounds revealed potential antibacterial and anticancer properties. The study involved synthesizing novel derivatives and testing them for their activities against cancer cell lines and bacteria, highlighting the diverse therapeutic applications of quinoline derivatives (Adimule et al., 2014).
Propiedades
IUPAC Name |
2-(3-butoxyphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-3-11-25-15-8-6-7-14(12-15)19-13-17(20(24)23-21)16-9-4-5-10-18(16)22-19/h4-10,12-13H,2-3,11,21H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJARPOSGISVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2523846.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2523847.png)
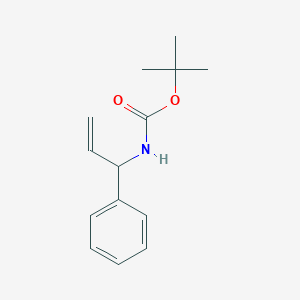


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)
![5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B2523857.png)
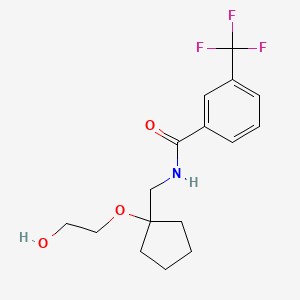
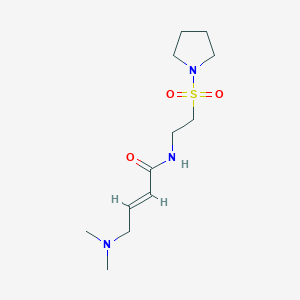
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2523862.png)
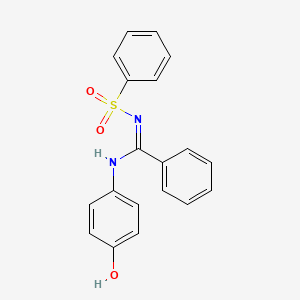

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide](/img/structure/B2523866.png)
